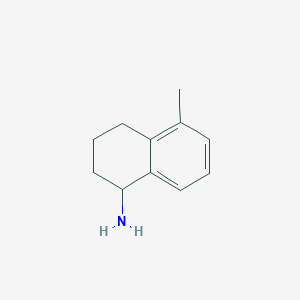

5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDMOINTSAUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and analytical characteristics of this important chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols for property determination and analytical validation, ensuring a self-validating system of scientific integrity.

Introduction and Strategic Importance

This compound is a substituted tetralin derivative, a structural motif present in a wide range of biologically active compounds. Its rigid bicyclic core combined with a primary amine functional group makes it a valuable building block in medicinal chemistry. This scaffold is particularly relevant in the development of therapeutic agents targeting the central nervous system (CNS), including those modulating dopamine and serotonin pathways.[1] Its structural similarity to moieties found in compounds developed for neurological disorders underscores its potential as a key intermediate in drug discovery and synthesis.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in synthesis, formulation development, and biological screening.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a fused aliphatic and aromatic ring system (tetralin), a primary amine at the 1-position, and a methyl group at the 5-position—govern its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1989671-48-8 (Hydrochloride Salt) | [1][3] |

| Molecular Formula | C₁₁H₁₅N (Free Base) / C₁₁H₁₆ClN (HCl Salt) | [3] |

| Molecular Weight | 161.24 g/mol (Free Base) / 197.70 g/mol (HCl Salt) | [3][4] |

| Canonical SMILES | CC1=C2CCCC(C2=CC=C1)N | [3] |

| Physical Form | Typically handled as a solid hydrochloride salt | [1][3] |

Core Physicochemical Properties: Measurement and Rationale

The physical properties of a compound dictate its handling, solubility, absorption characteristics, and formulation possibilities. Due to the limited availability of published experimental data for this specific molecule, this section provides robust, standardized protocols for their determination.

Melting Point and Boiling Point

The melting and boiling points are critical indicators of purity and thermal stability. For a crystalline solid like the hydrochloride salt, a sharp melting point range suggests high purity.

| Property | Value |

| Melting Point | Experimental data not readily available in the literature. |

| Boiling Point | Experimental data not readily available in the literature. A related isomer, 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine, has a reported boiling point of 128-130 °C at 2 Torr, suggesting the target compound will also require vacuum distillation to prevent decomposition.[5] |

Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and the enthalpy of fusion (ΔHfus), offering deeper thermodynamic insight than a simple melting point apparatus.

-

Methodology:

-

Calibrate the DSC instrument using indium and zinc standards.

-

Accurately weigh 2-5 mg of this compound HCl into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

Aqueous Solubility

Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The primary amine suggests that solubility will be highly pH-dependent.

Protocol 3.2: Equilibrium Shake-Flask Solubility Assay

-

Rationale: This "gold standard" method determines the thermodynamic equilibrium solubility, providing the most relevant data for biopharmaceutical assessment.

-

Methodology:

-

Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Add an excess amount of the compound to each buffer in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Filter the resulting suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (see Section 5.0).

-

Ionization Constant (pKa)

The pKa value is critical for predicting the charge state of the molecule at a given pH. For a basic amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This governs solubility, membrane permeability, and receptor binding interactions.

Caption: Ionization equilibrium of the primary amine.

Protocol 3.3: Potentiometric Titration for pKa Determination

-

Rationale: This method directly measures the change in pH upon addition of an acid or base, allowing for a precise calculation of the pKa.

-

Methodology:

-

Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., 50:50 methanol/water) to ensure solubility of both the neutral and ionized forms.

-

Calibrate a pH electrode and meter using standard buffers.

-

Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).

-

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its metabolic stability, and its potential for off-target binding.

Protocol 3.4: HPLC-Based LogP Determination

-

Rationale: This method is faster and requires less material than the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase column with the known LogP values of a series of standards.

-

Methodology:

-

Prepare a set of standard compounds with known LogP values spanning a relevant range (e.g., LogP 1-5).

-

Develop an isocratic reverse-phase HPLC method (e.g., C18 column with a methanol/water mobile phase).

-

Inject each standard and the test compound, recording their retention times (t₋).

-

Calculate the capacity factor (k') for each compound: k' = (t₋ - t₀) / t₀, where t₀ is the column dead time.

-

Plot the log(k') of the standards against their known LogP values. A linear regression of this plot creates a calibration curve.

-

Interpolate the LogP of the test compound from its log(k') value using the calibration curve.

-

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and identifying functional groups.

Infrared (IR) Spectroscopy

-

Significance: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.

-

N-H Bend (Primary Amine): A characteristic bending vibration is expected in the 1650-1580 cm⁻¹ region.[6]

-

C-N Stretch: A medium-to-weak band is expected in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Significance: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.

-

Expected ¹H NMR Features:

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent. Its signal will disappear upon shaking the sample with D₂O.[7]

-

Aromatic Protons: Signals expected in the ~7.0-7.5 ppm region, with splitting patterns determined by their relative positions.

-

Benzylic/Aliphatic Protons: Protons on the saturated ring will appear in the ~1.5-3.0 ppm range. The proton on the carbon bearing the amine group (C1-H) will be deshielded and appear further downfield.

-

Methyl Protons (CH₃): A sharp singlet is expected around ~2.3-2.5 ppm.

-

-

Expected ¹³C NMR Features:

-

The molecule has 11 carbon atoms. Due to molecular symmetry, fewer than 11 distinct signals may be observed.

-

Aromatic carbons will resonate in the ~120-150 ppm region.

-

Aliphatic carbons, including the carbon attached to the nitrogen (C1), will appear in the upfield region (~20-60 ppm).

-

Mass Spectrometry (MS)

-

Significance: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Expected Results:

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak corresponding to the molecular weight of the free base (m/z = 161.24) is expected.

-

Fragmentation: A prominent fragmentation pathway would be alpha-cleavage, where the bond between C1 and the rest of the saturated ring breaks, yielding a resonance-stabilized iminium cation.

-

Analytical Methods for Purity and Quantification

Establishing a robust analytical method is crucial for quality control, ensuring the identity, purity, and concentration of the compound in research and development settings.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing polar to moderately non-polar organic molecules like this compound.

Caption: General analytical workflow for HPLC analysis.

Protocol 5.1: RP-HPLC Method for Purity Assessment

-

Rationale: This method provides excellent separation of the main compound from potential impurities, allowing for accurate purity determination and quantification.

-

Methodology:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm). MS detection can be used for peak identity confirmation.

-

Analysis: Purity is typically reported as percent area of the main peak relative to the total area of all peaks.

-

Stability and Storage Recommendations

The chemical stability of an intermediate is critical for ensuring its integrity over time. The primary amine group is susceptible to oxidation.

-

Recommended Storage: The compound, particularly as the more stable hydrochloride salt, should be stored at room temperature in a well-sealed container, protected from light and moisture.[1]

-

Potential Degradation: Prolonged exposure to air and light may lead to oxidation and the formation of colored impurities. A stability-indicating HPLC method should be used to monitor purity over time.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has detailed its fundamental physicochemical properties, from its basic identity to its spectroscopic and analytical characterization. While some experimental data is not yet prevalent in public literature, the robust, field-tested protocols provided herein offer a clear pathway for researchers to thoroughly characterize this compound. A comprehensive understanding and application of these principles are essential for leveraging its full potential in the advancement of drug discovery and development.

References

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Huang, Y.-H., Wang, C.-W., Chen, W.-T., Chen, L.-Y., & Chang, H.-T. (2013). Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Analytical Methods, 5(15), 3644-3649. [Link]

-

PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). naphthalene,1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

CORE. (2018). Analytical Methods. Retrieved from [Link]

-

ChemTHEATRE. (2016). Analytical methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 3. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]

- 4. N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | C11H15N | CID 46475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-aMine CAS#: 677325-82-5 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Key Intermediate in Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a pivotal chemical intermediate in the synthesis of novel therapeutics targeting neurological disorders. This document elucidates its chemical identity, including its CAS number and synonyms, and delves into its physicochemical properties. A detailed examination of its synthesis, with a focus on the prevalent reductive amination pathway from 5-methyl-α-tetralone, is presented, complete with a representative experimental protocol. Furthermore, this guide outlines robust analytical methodologies for its characterization, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The underlying pharmacology and its significance as a scaffold in medicinal chemistry, particularly in modulating dopaminergic and serotonergic systems, are also discussed.

Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

The unambiguous identification of a chemical entity is paramount for regulatory compliance and scientific communication. This compound is most commonly available and referenced in its hydrochloride salt form.

-

Chemical Name: this compound

-

Molecular Formula (HCl salt): C₁₁H₁₆ClN[1]

-

Molecular Weight (HCl salt): 197.70 g/mol [1]

The parent compound, 5-Methyl-1,2,3,4-tetrahydronaphthalene, from which the amine is derived, is also known by several synonyms:

A CAS number for the free base of this compound has been assigned as 907973-40-4.[5]

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively published. However, based on its structure and related compounds, the following properties can be inferred:

| Property | Predicted Value/Information | Source |

| Appearance | Likely a solid in its hydrochloride salt form. | General chemical knowledge |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General chemical knowledge |

| Storage | Room temperature, in a dry and sealed container.[1] | [1] |

Synthesis Pathway: Reductive Amination of 5-Methyl-α-tetralone

The most logical and widely employed synthetic route to primary amines from ketones is reductive amination. This process involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the precursor is 5-methyl-α-tetralone.

Causality Behind Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.

-

Amine Source: An excess of ammonia (often in the form of ammonium acetate or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation. Its selectivity for the imine over the ketone starting material under mildly acidic conditions prevents the formation of the corresponding alcohol as a byproduct. Other reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation can also be employed.

-

Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both the imine formation and the reduction step.

-

pH Control: The reaction is usually carried out under mildly acidic conditions (pH 5-6) to promote imine formation without significantly hydrolyzing it or deactivating the reducing agent.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general procedures for reductive amination and should be adapted and optimized by a qualified chemist.

-

Reaction Setup: To a solution of 5-methyl-α-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amine.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

-

Challenges with Cyclic Amines: The basic nature of cyclic amines like this compound can lead to peak tailing due to interactions with active sites in the GC system. The use of deactivated columns and liners is crucial to mitigate these effects.[6]

-

Representative GC-MS Parameters:

| Parameter | Setting |

| GC Column | Agilent J&W HP-5ms or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the aliphatic protons of the tetralin ring, and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

A general protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and using a high-field NMR spectrometer.[7]

Role in Drug Discovery and Development

A Scaffold for Neurological Targets

This compound serves as a valuable building block in medicinal chemistry due to its structural resemblance to key biogenic amine neurotransmitters.[1][8] Its rigid framework allows for the precise positioning of functional groups to interact with specific receptor subtypes.

Modulation of Dopaminergic and Serotonergic Systems

Derivatives of aminotetralin are known to exhibit activity at dopamine and serotonin receptors.[9][10][11] These neurotransmitter systems are implicated in a wide range of neurological and psychiatric conditions, including:

-

Depression

-

Anxiety disorders

-

Schizophrenia

-

Parkinson's disease

The methyl group at the 5-position of the aromatic ring can influence the molecule's lipophilicity and its interaction with the target receptor, potentially leading to improved selectivity and pharmacokinetic properties compared to unsubstituted aminotetralins.

Structure-Activity Relationship (SAR) Insights

The synthesis of various analogs of this compound allows for the exploration of structure-activity relationships. By modifying the amine functionality (e.g., N-alkylation) or introducing other substituents on the aromatic or aliphatic rings, researchers can fine-tune the compound's affinity and efficacy for specific dopamine and serotonin receptor subtypes. This iterative process is fundamental to the design of novel and more effective drugs with fewer side effects.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis via reductive amination is a well-established and adaptable method. The analytical techniques of GC-MS and NMR spectroscopy are essential for its characterization. As a molecular scaffold, it provides a robust platform for the development of novel ligands targeting dopaminergic and serotonergic pathways, offering promise for the treatment of a variety of neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547–549. Available from: [Link].

-

MySkinRecipes. This compound hydrochloride. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17768, 5-Methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13408687, 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link].

-

National Institute of Standards and Technology. Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1). Available from: [Link].

- Koe, B. K., Weissman, A., Welch, W. M., & Browne, R. G. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of pharmacology and experimental therapeutics, 226(3), 686–700.

-

National Center for Biotechnology Information. Physiology, Serotonin. In StatPearls. Available from: [Link].

-

National Center for Biotechnology Information. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. Available from: [Link].

-

National Center for Biotechnology Information. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available from: [Link].

-

ResearchGate. Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – A convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. Available from: [Link].

-

ResearchGate. Time courses of reductive amination of 5-HMF into BAMF over... Available from: [Link].

-

University of Texas Health Science Center at Houston. Biogenic Amine Neurotransmitters. In Neuroscience Online. Available from: [Link].

-

Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link].

-

Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Available from: [Link].

-

ARKIVOC. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Available from: [Link].

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride | 1989671-48-8 | PED67148 [biosynth.com]

- 3. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,2,3,4-tetrahydro-5-methyl- [webbook.nist.gov]

- 5. 907973-40-4|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 9. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Privileged Scaffold for CNS Drug Discovery

Abstract

The aminotetralin scaffold is a cornerstone in the design of centrally acting therapeutic agents, offering a rigidified phenethylamine backbone that provides a valuable framework for probing the intricacies of neurotransmitter receptors. Within this esteemed class of compounds, 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a key synthetic intermediate and a foundational structure for the development of novel drugs targeting neurological and psychiatric disorders.[1] This technical guide provides a comprehensive exploration of the synthesis, pharmacological activity, and structure-activity relationships of this compound and its derivatives, with a particular focus on their interactions with dopamine and serotonin receptors. Detailed experimental protocols and visualizations of key pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this versatile molecular architecture.

Introduction: The Significance of the Aminotetralin Core

The quest for selective and potent modulators of dopaminergic and serotonergic systems has been a driving force in medicinal chemistry for decades. These neurotransmitter systems are implicated in a wide range of physiological processes and are central to the pathophysiology of numerous central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. The 2-aminotetralin framework, as a conformationally constrained analog of phenethylamine, has proven to be an exceptionally fruitful starting point for the design of ligands that can differentiate between various receptor subtypes.

This compound, in particular, serves as a crucial building block in the synthesis of more complex therapeutic compounds.[1] Its structure is instrumental in the development of agents aimed at the dopamine and serotonin pathways.[1] This guide will delve into the synthetic routes to access this key intermediate, explore the pharmacological nuances of the aminotetralin class, and elucidate the impact of structural modifications on biological activity.

Synthesis of this compound: A Strategic Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of the tetralone core, followed by the introduction of the amine functionality. A common and effective strategy involves the reductive amination of the corresponding ketone, 5-methyl-1-tetralone.

Synthesis of the Precursor: 5-Methyl-1-tetralone

Reductive Amination: The Gateway to Aminotetralins

Reductive amination is a robust and widely employed method for the conversion of ketones and aldehydes to amines.[2] This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2]

Experimental Protocol: General Reductive Amination of a Tetralone

This protocol provides a general framework for the reductive amination of a tetralone, which can be adapted for the synthesis of this compound from 5-methyl-1-tetralone.

Materials:

-

5-Methyl-1-tetralone

-

Ammonia (aqueous or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd/C)

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (if necessary to facilitate imine formation)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1-tetralone (1.0 equivalent) in anhydrous methanol.

-

Amine Source: Add an excess of the amine source. For the synthesis of a primary amine, a high concentration of ammonia in methanol or a large excess of ammonium acetate can be used.

-

pH Adjustment: If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote the formation of the iminium ion.

-

Addition of Reducing Agent: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and a saturated solution of sodium bicarbonate to the residue until the pH is basic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the amine source drives the equilibrium towards the formation of the imine intermediate.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Selective Reducing Agent: The choice of a mild and selective reducing agent like NaBH₃CN is crucial to prevent the reduction of the starting ketone before the imine is formed.

Self-Validating System:

-

The progress of the reaction should be monitored by TLC, looking for the disappearance of the starting tetralone spot and the appearance of a new, more polar amine product spot.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Pharmacological Profile: A Focus on Dopamine and Serotonin Receptors

While specific pharmacological data for this compound is not extensively available in the public domain, the well-established structure-activity relationships (SAR) of the broader aminotetralin class provide a strong basis for predicting its likely biological activities. Aminotetralins are known to interact with a variety of monoamine receptors, with their affinity and functional activity being highly dependent on the substitution pattern on both the aromatic ring and the amino group.

Dopamine Receptor Interactions

The aminotetralin scaffold can be considered a rigid analog of dopamine, and as such, many of its derivatives exhibit significant affinity for dopamine receptors.

-

Structure-Activity Relationships at Dopamine Receptors:

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical for high-affinity binding to dopamine receptors, mimicking the catechol moiety of dopamine.

-

5-Position Substitution: While specific data on a 5-methyl group is scarce, substitutions at this position are known to influence receptor affinity and selectivity. For instance, a hydroxyl group at the 5-position is a key feature of several potent D2-like receptor agonists.

-

N-Alkylation: The nature of the substituent on the amino group can modulate the agonist/antagonist profile and the selectivity between D1-like and D2-like receptor families.

-

A quantitative structure-activity relationship (QSAR) study on substituted aminotetralins revealed that lipophilic substituents at the R3 position and hydrophilic substituents at the R6 and/or R9 positions contribute to increased dopamine uptake inhibitory potency.[3]

Serotonin Receptor Interactions

Aminotetralin derivatives have also been extensively explored as ligands for various serotonin (5-HT) receptor subtypes.

-

Structure-Activity Relationships at Serotonin Receptors:

-

5-Position Substitution: The introduction of substituents at the 5-position of the aminotetralin core has a profound impact on affinity and selectivity for serotonin receptors. For example, 5-substituted-2-aminotetralins (5-SATs) have shown high affinity and functional activity at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[4][5]

-

Stereochemistry: The stereochemistry at the amine-bearing carbon is often crucial for high-affinity binding, with one enantiomer typically being significantly more potent than the other. For 5-SATs, the (S)-enantiomer generally exhibits higher affinity for serotonin receptors.[5]

-

N-Substituents: Similar to dopamine receptors, modifications to the amino group can fine-tune the pharmacological profile at serotonin receptors.

-

Table 1: Representative Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives at Dopamine and Serotonin Receptors

| Compound | D₁ | D₂ | D₃ | 5-HT₁A | 5-HT₂A | 5-HT₂C |

| 8-OH-DPAT | >10000 | 2700 | 1200 | 0.9 | 2400 | 4400 |

| 5-OH-DPAT | 240 | 1.1 | 0.3 | 12 | 1400 | 11000 |

| 7-OH-DPAT | 1200 | 1.8 | 0.8 | 3.3 | 1100 | 2100 |

Data compiled from publicly available databases and scientific literature. Note: This table presents data for well-characterized aminotetralin analogs to illustrate general SAR trends, as specific data for this compound is not available.

Experimental Workflows for Pharmacological Characterization

To elucidate the precise pharmacological profile of this compound and its derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Assays

4.1.1. Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Non-specific binding agent (a high concentration of a known ligand for the receptor)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Visualization of the Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

4.1.2. Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Experimental Protocol: cAMP Accumulation Assay (for Gᵢ/Gₛ-coupled receptors)

Materials:

-

Cells expressing the receptor of interest

-

Forskolin (to stimulate adenylyl cyclase)

-

Test compound

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).

Visualization of Dopamine Receptor Signaling Pathways

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

The Role of the 5-Methyl Group: A Structural Perspective

While direct comparative studies are limited, the introduction of a methyl group at the 5-position of the 1-aminotetralin scaffold can be expected to have several effects on its medicinal chemistry profile:

-

Steric Influence: The methyl group can influence the preferred conformation of the molecule and its interaction with the receptor binding pocket. This steric bulk may enhance or diminish affinity and/or selectivity for certain receptor subtypes.

-

Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule. This can impact its pharmacokinetic properties, such as blood-brain barrier penetration, metabolic stability, and plasma protein binding.

-

Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic oxidation, thereby increasing the half-life of the compound.

Therapeutic Applications and Future Directions

Given its role as a key intermediate for compounds targeting dopamine and serotonin pathways, this compound is a valuable starting point for the development of drugs for a wide range of CNS disorders. The aminotetralin scaffold has been successfully incorporated into drugs for Parkinson's disease (e.g., rotigotine, which has a tetralin core) and has been extensively investigated for antidepressant and antipsychotic properties.

Future research efforts in this area will likely focus on:

-

Subtype Selectivity: The synthesis and evaluation of novel derivatives of this compound to achieve higher selectivity for specific dopamine and serotonin receptor subtypes. This is crucial for minimizing off-target side effects.

-

Functional Selectivity: The development of biased agonists that preferentially activate certain downstream signaling pathways over others, offering a more refined therapeutic effect.

-

Polypharmacology: The design of molecules that interact with multiple targets in a controlled manner, which may offer superior efficacy for complex multifactorial diseases.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel CNS-acting agents. While specific pharmacological data for this particular molecule remains to be fully elucidated in publicly accessible literature, the extensive knowledge base surrounding the broader aminotetralin class provides a robust framework for understanding its potential. Through a combination of rational design, efficient synthesis, and rigorous pharmacological evaluation, this foundational molecule and its derivatives will undoubtedly continue to contribute to the development of new and improved treatments for a host of neurological and psychiatric conditions.

References

-

Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]

-

Perry, C. K., Casey, A. B., Felsing, D. E., Vemula, R., Zaka, M., Herrington, N. B., ... & Booth, R. G. (2020). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 11(5), 759-771. [Link]

-

Seiler, M. P., Stoll, A. P., Closse, A., Frick, W., Jaton, A., & Vigouret, J. M. (1982). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry, 25(7), 781-787. [Link]

-

Wikipedia. (2023, December 29). Reductive amination. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 682-697. [Link]

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved January 2, 2026, from [Link]

-

ChemBK. (2024, April 9). 5-aminotetralin. [Link]

-

McComas, W. A., & Turnbull, P. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Comprehensive Organic Synthesis II (pp. 1-6). Elsevier. [Link]

-

Bermejo, F. M., & Soriano, G. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

-

Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999. [Link]

-

Booth, R. G., et al. (2015). Novel 4-substituted-N, N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors. Bioorganic & medicinal chemistry, 23(7), 1385-1398. [Link]

-

Leonardi, A., et al. (2018). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. European journal of medicinal chemistry, 157, 116-131. [Link]

-

PubChem. (n.d.). Sertraline Hydrochloride, trans-(A+-)-. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 8-Amino-7-methyl-tetralin-1-one. Retrieved January 2, 2026, from [Link]

-

Leonardi, A., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 1-10. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

The Strategic Utility of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine as a Versatile Precursor for Novel Neurochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel therapeutics targeting the central nervous system (CNS) necessitates the exploration of versatile chemical scaffolds that can be systematically modified to achieve desired pharmacological profiles. 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine emerges as a pivotal building block in medicinal chemistry, offering a rigid framework amenable to the synthesis of a diverse array of neuroactive compounds. This guide delineates the strategic importance of this precursor, detailing its synthetic accessibility and its role in the development of potent and selective modulators of key neurotransmitter systems. We will explore the synthetic pathways from this core structure to classes of compounds with significant potential in treating neurological and psychiatric disorders, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Tetrahydronaphthalene Scaffold in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene ring system is a privileged scaffold in neuropharmacology. Its conformational rigidity, combined with the potential for stereoisomerism, allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with specific receptor subtypes. The well-known antidepressant sertraline, a substituted tetrahydronaphthalen-1-amine, stands as a testament to the therapeutic potential embedded within this structural framework[1][2][3][4]. The introduction of a methyl group at the 5-position, as in our core molecule of interest, provides an additional vector for probing receptor binding pockets and fine-tuning pharmacokinetic properties.

This guide will focus on the synthetic elaboration of this compound into novel neurochemicals, with a particular emphasis on derivatives targeting serotonergic and dopaminergic pathways, which are implicated in a wide range of CNS disorders.

Synthesis of the Core Precursor: this compound

The synthetic accessibility of the title compound is a critical factor in its utility as a precursor. While a detailed, multi-step synthesis is beyond the scope of this guide, a general and robust approach involves the reductive amination of 5-methyl-1-tetralone. This common intermediate is readily prepared from commercially available starting materials.

Conceptual Synthetic Workflow

Sources

- 1. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound Information Page [nimh-repository.rti.org]

- 4. Sertraline Hydrochloride, trans-(A+-)- | C17H18Cl3N | CID 18600608 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacology of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, conformationally restricted structure provides a unique three-dimensional arrangement of pharmacophoric features, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the pharmacology of derivatives of this scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications. The primary focus will be on their interactions with serotonin and opioid receptors, as well as their emerging role as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own discovery programs. These derivatives are key intermediates in the synthesis of compounds targeting neurological disorders, particularly those involving dopamine and serotonin pathways.[1]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diverse substituents. A common strategy for creating amide-linked derivatives, for instance, involves the direct amide formation between the enantiomerically pure 5-methyl-tetrahydronaphthalen-amine core and a desired carboxylic acid side chain. This approach allows for the systematic exploration of the chemical space around the core scaffold.

For example, in the synthesis of a series of tetrahydronaphthalene amides as inhibitors of Mycobacterium tuberculosis, the (R) or (S) enantiomers of 5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine were coupled with various bicyclic carboxylic acids to generate a library of analogs.[2] This highlights the modularity of the synthetic approach, where different building blocks can be combined to tune the pharmacological properties of the final compounds.

Pharmacological Targets and Structure-Activity Relationships

The therapeutic utility of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections will delve into the pharmacology of these compounds at serotonin and opioid receptors, as well as their activity against Mycobacterium tuberculosis.

Serotonin Receptors: Modulators of Mood and Cognition

Derivatives of the tetrahydronaphthalene scaffold have shown significant promise as ligands for various serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders.

One notable example is the derivative AR-A000002, which has been identified as a selective and high-affinity 5-hydroxytryptamine (5-HT)1B receptor antagonist.[2] This compound has demonstrated efficacy in animal models of depression and anxiety, underscoring the potential of this chemical class in the development of novel CNS therapeutics.[2]

Further studies have explored the structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides at 5-HT7, 5-HT1A, and 5-HT2A receptors.[3] These investigations revealed that the length of the alkyl chain and the substitution pattern on the arylpiperazine moiety are critical determinants of affinity and selectivity.[3] For instance, a hexanamide derivative, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, emerged as a potent 5-HT7 receptor agonist with a Ki of 0.22 nM and high selectivity over 5-HT1A and 5-HT2A receptors.[3]

Table 1: Binding Affinities (Ki, nM) of Representative Tetrahydronaphthalene Derivatives at Serotonin Receptors

| Compound ID | 5-HT1A | 5-HT2A | 5-HT7 | Reference |

| 28 | 45 | >1000 | 0.8 | [3] |

| 34 | 110 | >1000 | 1.2 | [3] |

| 44 | 44 | >1000 | 0.22 | [3] |

| 46 | 125 | >1000 | 1.5 | [3] |

| 49 | 65 | >1000 | 0.5 | [3] |

Opioid Receptors: Towards Novel Analgesics

The this compound scaffold has also been successfully employed in the design of potent and selective opioid receptor ligands. A series of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been synthesized and evaluated for their affinity at μ and δ opioid receptors.[4]

Structure-activity relationship studies within this series have demonstrated that substitution at the 5-position of the tetrahydronaphthalene ring plays a crucial role in determining binding affinity and selectivity.[4] Notably, a hydroxyl substitution at this position resulted in ligands with excellent binding affinities and over 1000-fold selectivity for the μ opioid receptor over the δ opioid receptor.[4] For example, ligand 19 displayed a Ki of 4 nM at the μ opioid receptor.[4]

Table 2: Binding Affinities (Ki, nM) and Functional Activities of 5-Substituted Tetrahydronaphthalene Derivatives at Opioid Receptors

| Compound ID | μ Ki (nM) | δ Ki (nM) | μ/δ Selectivity | GPI EC50 (nM) | MVD EC50 (nM) | Reference |

| 13 | 310 | >10000 | >32 | - | - | [4] |

| 14 | 140 | 4100 | 29 | - | - | [4] |

| 19 | 4 | 3900 | 975 | 74.86 ± 21.22 | 186.5 ± 42.2 | [4] |

| 20 | 5 | 3700 | 740 | 50.4% at 1 μM | 169 ± 41.6 | [4] |

| 23 | 140 | 4100 | 29 | 36.2% at 1 μM | 29.8% at 1 μM | [4] |

Antimicrobial Activity: A New Frontier Against Tuberculosis

In a significant departure from their traditional role as CNS-active agents, tetrahydronaphthalene amides have emerged as a novel class of inhibitors of Mycobacterium tuberculosis ATP synthase.[2] A comprehensive SAR study of approximately 80 analogues has led to the identification of compounds with potent in vitro growth inhibition of M. tb, with some exhibiting a minimum inhibitory concentration (MIC90) of less than 1 μg/mL.[2]

These findings open up a new therapeutic avenue for this privileged scaffold and highlight the potential for developing novel anti-tubercular agents with a mechanism of action distinct from existing drugs.

Experimental Protocols and Workflows

Radioligand Binding Assay for Serotonin and Opioid Receptors

Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with their target receptors.[5][6] The following is a generalized protocol for a competition binding assay.

Step-by-Step Methodology: [7]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation (typically 3-120 µg of protein per well).[7]

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for the μ opioid receptor, or [3H]ketanserin for the 5-HT2A receptor).

-

Add varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand.

-

The total assay volume is typically 250 µL.[7]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7] Gentle agitation is recommended.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The majority of serotonin and opioid receptors are G-protein coupled receptors (GPCRs).[8][9] Upon ligand binding, these receptors undergo a conformational change that initiates an intracellular signaling cascade.

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion: A Scaffold with Enduring Promise

The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets make it a highly attractive starting point for drug discovery campaigns. The insights provided in this guide, from synthetic strategies and detailed SAR analysis to established experimental protocols, are intended to empower researchers to further explore the pharmacological potential of this remarkable chemical entity. As our understanding of the complex interplay between molecular structure and biological function deepens, it is certain that new and improved therapeutics based on this privileged scaffold will continue to emerge.

References

- Palmer, B. D., Sutherland, H. S., Blaser, A., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(1), 1-10.

- Davenport, A. P., & Russell, F. D. (2014). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (pp. 241-266). Humana Press.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

- Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ACS Medicinal Chemistry Letters, 6(11), 1139-1144.

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

-

GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... Retrieved from [Link]

- Leopoldo, M., Lacivita, E., Berardi, F., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6623.

- Grotli, M., & Kehler, J. (2004). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 4(8), 835-853.

-

ResearchGate. (n.d.). Schematic representation of the GPCR signaling pathway. Protein.... Retrieved from [Link]

-

ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid.... Retrieved from [Link]

-

Zenodo. (2011, January 6). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]

- Glennon, R. A., Dukat, M., Westkaemper, R. B., et al. (2000). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 43(6), 1011-1022.

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Interaction with Serotonin Receptors

Abstract Serotonin (5-hydroxytryptamine, 5-HT) receptors are a critical class of drug targets for a multitude of central nervous system (CNS) disorders. The aminotetralin scaffold represents a privileged chemical structure known to interact with various monoamine receptors, including those for serotonin and dopamine.[1] This guide provides an in-depth technical framework for the comprehensive pharmacological characterization of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, a specific aminotetralin derivative. We present a logical, field-proven workflow encompassing in vitro binding and functional assays, alongside a perspective on in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for radioligand binding, cyclic AMP (cAMP) modulation, and intracellular calcium flux assays. The causality behind experimental choices is elucidated to ensure a self-validating and robust characterization cascade, from initial affinity determination to functional profiling across key serotonin receptor subtypes.

Introduction: The Serotonin System and Aminotetralin Ligands

The serotonin system, comprising at least 14 distinct receptor subtypes grouped into 7 families (5-HT1 to 5-HT7), is a cornerstone of neurotransmission.[2][3][4] These receptors, predominantly G-protein coupled receptors (GPCRs) with the exception of the ionotropic 5-HT3 receptor, modulate a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2][5] Consequently, they are prime targets for therapeutic agents treating depression, anxiety, psychosis, and migraines.[6][7]

The 5-HT receptor families are differentiated by their signaling mechanisms:

-

5-HT1 Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Typically couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][8]

-

5-HT2 Family (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Couple to Gαq/11 proteins, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium ([Ca2+]i).[4][9][10]

-

5-HT4, 5-HT6, 5-HT7 Families: Couple to stimulatory G-proteins (Gαs), activating adenylyl cyclase and increasing cAMP production.[3][4]

This compound belongs to the aminotetralin class of compounds. This scaffold is a core component of ligands that target monoaminergic systems.[11][12] The specific substitution pattern and stereochemistry of aminotetralin derivatives critically determine their affinity and functional activity at various serotonin and dopamine receptor subtypes.[13][14] Therefore, a systematic and multi-faceted pharmacological evaluation is essential to elucidate the precise receptor interaction profile of this compound.

Comprehensive Characterization Workflow

A robust characterization of a novel ligand requires a tiered approach, moving from initial binding affinity to functional activity and finally to in vivo validation. This workflow ensures that resources are directed toward compounds with the most promising profiles.

Caption: High-level workflow for ligand characterization.

In Vitro Characterization: Binding Affinity Profiling

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of receptors. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[6][15]

Principle of Competition Radioligand Binding Assays

Competition binding assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific, radioactively labeled ligand ("radioligand") from a receptor.[15][16] The assay is performed by incubating a fixed concentration of receptor preparation and radioligand with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[6]

Protocol: Competition Binding Assay for Serotonin Receptors

This protocol provides a generalized framework. Specific radioligands, incubation times, and buffer compositions should be optimized for each receptor subtype.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.

-

Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A).[17]

-

Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

-

Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM 5-HT).

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]

-

Scintillation Fluid and Counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend and wash the pellet before final resuspension in assay buffer. Determine protein concentration using a BCA assay.[18]

-

Assay Plate Setup: In a 96-well plate, add components in the following order for a final volume of 250 µL:

-

Total Binding Wells: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.

-

NSB Wells: 150 µL membranes, 50 µL NSB agent, 50 µL radioligand.

-

Competition Wells: 150 µL membranes, 50 µL of each test compound dilution, 50 µL radioligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15][18]

-

Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.

-

Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Example Binding Affinity Profile for this compound

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT1A | [³H]WAY-100635 | Data |

| 5-HT1B | [³H]5-CT | Data |

| 5-HT2A | [³H]Ketanserin | Data |

| 5-HT2C | [³H]Mesulergine | Data |

| 5-HT7 | [³H]5-CT | Data |

(Note: Data are placeholders and must be determined experimentally.)

In Vitro Characterization: Functional Activity Profiling

After determining binding affinity, the next crucial step is to assess the functional activity of the compound. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce constitutive activity (inverse agonist)? This is determined using cell-based functional assays that measure the downstream signaling of the receptor.

Gαi/o-Coupled Receptors (e.g., 5-HT1 Family): cAMP Inhibition Assays

Activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] This change can be measured using assays like the GloSensor™ cAMP Assay, which employs a genetically engineered luciferase that emits light in the presence of cAMP.[19][20]

Caption: Gαi/o-coupled receptor signaling pathway.

Protocol: GloSensor™ cAMP Inhibition Assay

-

Cell Preparation: Seed HEK293 cells co-expressing the 5-HT receptor and the GloSensor™ biosensor in white, opaque 96-well plates and incubate overnight.[20]

-

Reagent Equilibration: Replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours to allow reagent loading and signal stabilization.[20]

-

Agonist Mode: Add serial dilutions of the test compound to the wells. Incubate for 15-20 minutes.

-